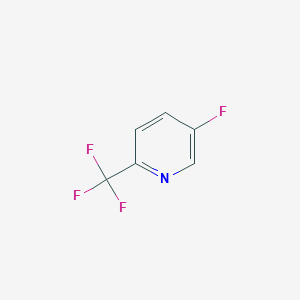

5-Fluoro-2-(trifluoromethyl)pyridine

CAS No.: 936841-73-5

Cat. No.: VC2324046

Molecular Formula: C6H3F4N

Molecular Weight: 165.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 936841-73-5 |

|---|---|

| Molecular Formula | C6H3F4N |

| Molecular Weight | 165.09 g/mol |

| IUPAC Name | 5-fluoro-2-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6H3F4N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H |

| Standard InChI Key | URVIJEPCSODFNU-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1F)C(F)(F)F |

| Canonical SMILES | C1=CC(=NC=C1F)C(F)(F)F |

Introduction

Physical and Chemical Properties

5-Fluoro-2-(trifluoromethyl)pyridine (CAS No. 936841-73-5) possesses distinctive physical and chemical properties that make it valuable for various applications. The compound exists as a liquid under standard conditions with specific characteristics that influence its handling and application parameters.

Basic Identification

5-Fluoro-2-(trifluoromethyl)pyridine is identified through several systematic and registry nomenclatures. The compound is also known by alternative names including pyridine, 5-fluoro-2-(trifluoromethyl)- and 3-Fluoro-6-(Trifluoromethyl)pyridine, which are used interchangeably in scientific literature and commercial contexts .

The compound's molecular formula is C₆H₃F₄N, containing a pyridine ring with four fluorine atoms - three in the trifluoromethyl group and one directly attached to the aromatic ring. Its molecular weight is 165.0883 g/mol, positioning it in the category of relatively small organic molecules with high fluorine content .

Physicochemical Properties

The physicochemical properties of 5-Fluoro-2-(trifluoromethyl)pyridine are essential for understanding its behavior in various environmental conditions and chemical reactions. These properties have been experimentally determined and are presented in Table 1.

Table 1: Key Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)pyridine

| Property | Value | Units |

|---|---|---|

| Density | 1.371 | g/cm³ |

| Boiling Point | 101 | °C at 760 mmHg |

| Flash Point | 14.9 | °C |

| Index of Refraction | 1.402 | - |

| Molar Refractivity | 29.31 | cm³ |

| Molar Volume | 120.3 | cm³ |

| Polarizability | 11.62×10⁻²⁴ | cm³ |

| Surface Tension | 23.7 | dyne/cm |

| Enthalpy of Vaporization | 32.61 | kJ/mol |

| Vapour Pressure | 41.3 | mmHg at 25°C |

Source: Property data compiled from chemical databases

The relatively low boiling point (101°C) indicates its volatility, while the high vapor pressure (41.3 mmHg at 25°C) suggests significant evaporation rates at room temperature. The low flash point (14.9°C) classifies this compound as highly flammable, requiring appropriate safety measures during handling and storage .

Structural Characteristics

Molecular Structure

The structure of 5-Fluoro-2-(trifluoromethyl)pyridine features a pyridine ring with two key substituents: a trifluoromethyl group (CF₃) at position 2 and a fluoro substituent at position 5. This arrangement creates an electron-deficient aromatic system with unique electronic properties influenced by the electron-withdrawing nature of both fluorinated groups.

Structural Identifiers

For computational chemistry and database searching purposes, several structural identifiers have been established for 5-Fluoro-2-(trifluoromethyl)pyridine:

Synthesis and Preparation Methods

Trifluoromethylation Reactions

A significant approach to synthesizing trifluoromethylated pyridines involves the conversion of trichloromethyl groups to trifluoromethyl groups. This transformation typically employs hydrogen fluoride (HF) as the fluorinating agent in the presence of metal halide catalysts under controlled conditions .

The general reaction can be represented as:

(Trichloromethyl)pyridine + 3HF → (Trifluoromethyl)pyridine + 3HCl

This conversion requires specific reaction parameters:

-

Liquid phase reaction with anhydrous HF (at least 3 molar equivalents)

-

Presence of metal halide catalysts (1-10 mole percent), commonly FeCl₃ or FeF₃

-

Superatmospheric pressure (5-1,200 psig)

-

Elevated temperatures (150-250°C)

The reaction progress is typically monitored until completion, after which the desired product is isolated through standard separation techniques such as distillation .

Catalyst Considerations

The choice of catalyst significantly influences the efficiency of trifluoromethylation reactions. Metal halides such as FeCl₃, FeF₃, AgF, KF, and CrF₂ have been employed, with FeCl₃ and FeF₃ showing particular efficiency. These catalysts are typically used in quantities ranging from 0.1 to 20 mole percent based on the starting material, with 1 to 10 mole percent being most common .

Related Fluorinated Pyridine Compounds

Structural Analogs

Several structurally related compounds share similar features with 5-Fluoro-2-(trifluoromethyl)pyridine, differing in substitution patterns or additional functional groups. These compounds may exhibit related but distinct physical, chemical, and biological properties.

Table 2: Structurally Related Fluorinated Pyridine Compounds

Understanding the structural relationships between these compounds provides valuable insights for structure-activity relationship studies and may inform synthesis strategies or alternative applications.

Comparative Properties

The properties of fluorinated pyridines can vary significantly based on substitution patterns. For instance, the replacement of fluorine with other halogens (chlorine, bromine) typically increases molecular weight and alters electronic properties, potentially affecting reactivity and application profiles. Similarly, the addition of functional groups like carboxylic acids introduces new reactivity centers and expands potential applications in chemical synthesis.

Analytical Methods for Identification

Spectroscopic Techniques

Several analytical techniques are commonly employed for the identification and characterization of 5-Fluoro-2-(trifluoromethyl)pyridine:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR provide valuable structural information, with ¹⁹F NMR being particularly useful for characterizing the fluorine environments.

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns that can be diagnostic for structure elucidation.

-

Infrared Spectroscopy: Helps identify functional groups and specific structural features.

-

X-ray Crystallography: For definitive three-dimensional structural determination if the compound can be crystallized.

Chromatographic Methods

Chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable for assessing the purity of 5-Fluoro-2-(trifluoromethyl)pyridine and separating it from structural isomers or synthesis by-products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume